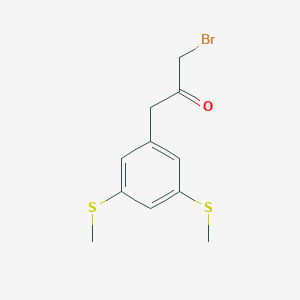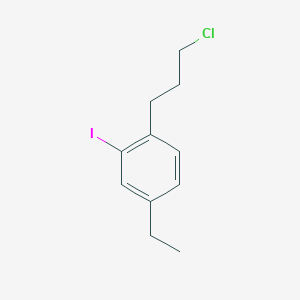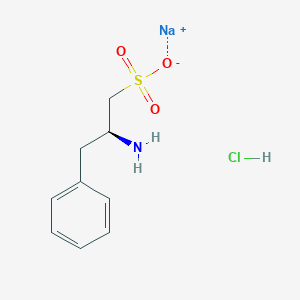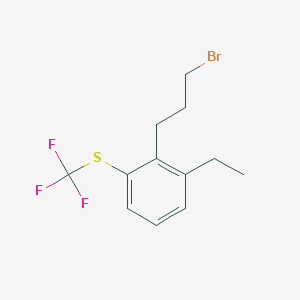
1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)phenol and 3-ethoxybenzaldehyde.
Formation of Intermediate: The phenol is first converted to its corresponding ether using an alkylating agent like ethyl bromide under basic conditions.
Condensation Reaction: The resulting ether is then subjected to a condensation reaction with 3-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence metabolic pathways, signal transduction pathways, or other cellular processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of difluoromethoxy.
1-(4-Ethoxyphenyl)propan-2-one: Similar structure but without the difluoromethoxy group.
Uniqueness: 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is unique due to the presence of both difluoromethoxy and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. The difluoromethoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C12H14F2O3 |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O3/c1-3-16-11-7-9(6-8(2)15)4-5-10(11)17-12(13)14/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
LBYHIRPGKHHDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride](/img/structure/B14044405.png)


![7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B14044429.png)







